3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the first position, and an aldehyde group at the second position of the pyrrolo[3,2-c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the pyrrolo[3,2-c]pyridine core . This method involves the use of palladium catalysts and suitable ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound interacts with the active site of the enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the methyl and aldehyde groups.
1H-pyrrolo[2,3-b]pyridine: Different fusion pattern of the pyridine and pyrrole rings.
Pyrrolo[1,2-a]pyrazines: Different heterocyclic system with a pyrazine ring instead of pyridine.
Uniqueness
3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which provide distinct reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-2-3-11-4-6(7)9(10)8(12)5-13/h2-5H,1H3 |
InChI Key |
JERBEETWGVVMNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)C(=C1C=O)Cl |
Origin of Product |
United States |
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